molecular formula C18H17BrN4O3 B11229124 N-(4-bromophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide

N-(4-bromophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide

Cat. No.: B11229124
M. Wt: 417.3 g/mol
InChI Key: AHUMVHFQDOHHDR-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound that features a bromophenyl group and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The bromophenyl group is then introduced via a substitution reaction, often using a brominating agent such as bromine or N-bromosuccinimide (NBS). The final step involves the acylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving bromophenyl and pyrido[2,3-d]pyrimidine moieties.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which N-(4-BROMOPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrido[2,3-d]pyrimidine core could interact with active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE: This compound shares the bromophenyl group but has a different acetamide derivative.

    N-(4-BROMOPHENYL)-2-HYDROXYACETAMIDE: Similar structure with a hydroxyl group instead of the pyrido[2,3-d]pyrimidine core.

    N-(4-BROMOPHENYL)-2-METHYLACETAMIDE: Contains a methyl group in place of the pyrido[2,3-d]pyrimidine core.

Uniqueness

N-(4-BROMOPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is unique due to the presence of the pyrido[2,3-d]pyrimidine core, which imparts distinct chemical and biological properties. This core structure can enhance binding affinity and specificity for certain biological targets, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C18H17BrN4O3

Molecular Weight

417.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(1,5,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C18H17BrN4O3/c1-10-8-11(2)20-16-15(10)17(25)23(18(26)22(16)3)9-14(24)21-13-6-4-12(19)5-7-13/h4-8H,9H2,1-3H3,(H,21,24)

InChI Key

AHUMVHFQDOHHDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)Br)C

Origin of Product

United States

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